4-Difluoromethyl-[1,3]dioxolan-2-one
Overview
Description
4-Difluoromethyl-[1,3]dioxolan-2-one is a heterocyclic organic compound with the molecular formula C4H4F2O3 and a molecular weight of 138.07 g/mol It is characterized by the presence of a dioxolane ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethyl-[1,3]dioxolan-2-one typically involves the reaction of difluoromethyl carbonate with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the dioxolane ring . The general reaction scheme is as follows:
CF2O+HOCH2CH2OH→C4H4F2O3
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethyl-[1,3]dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl carbonate.
Reduction: Reduction reactions can lead to the formation of difluoromethyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Difluoromethyl carbonate.
Reduction: Difluoromethyl alcohol derivatives.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
4-Difluoromethyl-[1,3]dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized as an electrolyte additive in lithium-ion batteries to enhance performance and stability
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-[1,3]dioxolan-2-one involves its interaction with molecular targets through its difluoromethyl group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides structural stability and can modulate the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: Similar structure but with a single fluorine atom.
3,3-Difluoropropylene carbonate: Another difluoromethyl-substituted carbonate with a different ring structure.
Uniqueness
4-Difluoromethyl-[1,3]dioxolan-2-one is unique due to its specific substitution pattern and the presence of the dioxolane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-dioxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMECTHNQTVQYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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